N-Isopropyl-2-(2-thienyl)-4-quinolinamine
Description
Significance of the Quinoline (B57606) Scaffold in Drug Discovery and Development
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its recurring presence in a multitude of pharmacologically active compounds across a broad spectrum of therapeutic areas. The versatility of the quinoline nucleus allows it to serve as a foundational framework for drugs with diverse mechanisms of action.
Historically, the importance of the quinoline scaffold was cemented by the discovery of quinine, an antimalarial alkaloid. This led to the development of synthetic quinoline-based antimalarials like chloroquine (B1663885) and mefloquine. Beyond its role in combating infectious diseases, the quinoline core is a key feature in drugs developed for cancer, inflammation, and neurological disorders. Its ability to be readily functionalized at various positions allows for the fine-tuning of its biological and pharmacokinetic properties, making it an attractive starting point for the design of new therapeutic agents.
Contextualizing 4-Aminoquinoline (B48711) Derivatives as Promising Bioactive Chemotypes
The substitution of an amino group at the 4-position of the quinoline ring gives rise to the 4-aminoquinoline class of compounds, a chemotype with a rich history in drug development. The quintessential example, chloroquine, underscores the therapeutic potential of this scaffold. The 4-amino group is often crucial for the biological activity of these molecules, frequently participating in key interactions with biological targets.
Research into 4-aminoquinoline derivatives has been largely driven by the need to overcome drug resistance, particularly in the context of malaria. youtube.comresearchgate.net Modifications to the amino side chain have been extensively explored to develop analogues that retain activity against resistant strains. researchgate.net Beyond their antimalarial properties, 4-aminoquinolines have been investigated for a range of other biological activities, including anticancer, anti-inflammatory, and antiviral effects, demonstrating the broad therapeutic potential of this structural motif. nih.gov
Structural Features of N-Isopropyl-2-(2-thienyl)-4-quinolinamine and its Analogues
The 2-Thienyl Substituent: Thiophene (B33073) is a five-membered aromatic heterocycle containing a sulfur atom. Its inclusion in drug candidates can influence their metabolic stability, lipophilicity, and ability to engage in specific binding interactions, such as hydrogen bonding and π-stacking. The presence of a thienyl group at the 2-position of the quinoline ring introduces a distinct electronic and steric profile compared to more commonly studied phenyl-substituted quinolines.
The N-Isopropyl Group: The isopropyl group attached to the 4-amino linker is a small, branched alkyl substituent. This group can impact the compound's solubility, lipophilicity, and steric bulk around the amino nitrogen. These factors can, in turn, influence the molecule's ability to cross biological membranes and fit into the binding pocket of a target protein.
The combination of these structural elements in this compound results in a unique molecule that warrants further investigation to fully elucidate its pharmacological potential.
| Feature | Description | Potential Influence on Bioactivity |
| Core Scaffold | Quinoline | Provides a rigid framework; known to interact with various biological targets. |
| Substitution at C4 | N-Isopropylamino group | Influences basicity, lipophilicity, and steric interactions at the target site. |
| Substitution at C2 | 2-Thienyl group | Affects electronic properties, metabolic stability, and potential for π-π stacking interactions. |
Structure
3D Structure
Properties
CAS No. |
853310-81-3 |
|---|---|
Molecular Formula |
C16H16N2S |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
N-propan-2-yl-2-thiophen-2-ylquinolin-4-amine |
InChI |
InChI=1S/C16H16N2S/c1-11(2)17-14-10-15(16-8-5-9-19-16)18-13-7-4-3-6-12(13)14/h3-11H,1-2H3,(H,17,18) |
InChI Key |
LISJKPGIWLJFEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC(=NC2=CC=CC=C21)C3=CC=CS3 |
Origin of Product |
United States |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of N Isopropyl 2 2 Thienyl 4 Quinolinamine Analogues
Foundational SAR Principles for 4-Aminoquinoline (B48711) Derivatives
The 4-aminoquinoline scaffold is a cornerstone in the development of various therapeutic agents. nih.gov The core structure-activity relationship (SAR) principles for this class of compounds are well-established:
The Quinoline (B57606) Ring: The quinoline nucleus is indispensable for activity. youtube.com
The 4-Amino Group: The amino group at the C-4 position is a critical feature for the biological activity of these derivatives. youtube.com
Substitution at C-7: The presence of a halogen, particularly a chloro group, at the C-7 position is optimal for activity. pharmacy180.com Electron-withdrawing groups at this position can lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the alkyl side chain. youtube.comresearchgate.net
Substitutions at Other Positions: Substitution at the C-3 position with a methyl group has been shown to decrease activity, while a methyl group at the C-8 position can abolish it entirely. pharmacy180.com
The Side Chain: A dialkylaminoalkyl side chain at the C-4 amino group is crucial. The length of this chain is a key determinant of activity, with a chain of two to five carbon atoms between the nitrogen atoms being optimal. pharmacy180.com The terminal tertiary amine in the side chain is also considered important. pharmacy180.com
Investigating the Contribution of the N-Isopropyl Group to Biological Activity
The nature of the alkyl substituent on the terminal nitrogen of the side chain significantly modulates the biological activity of 4-aminoquinoline derivatives.
A comparative study on N-alkyl substituted 4-aminoquinoline hybrids revealed that a monotonic increase in the N-alkyl chain length beyond a methyl group led to a decrease in activity. frontiersin.org Non-linear N-alkyl chains, including isopropyl, sec-butyl, allyl, and benzyl, also resulted in lower activity in this particular series. frontiersin.org
Table 1: Impact of N-Alkyl Substitution on Biological Activity of a 4-Aminoquinoline Hybrid Series
| N-Alkyl Substituent | Relative Activity |
| Methyl | High |
| Ethyl | Moderate |
| Propyl | Low |
| Isopropyl | Low |
| Benzyl | Low |
This table is a representation of the trend observed in a specific study and may not be universally applicable to all 4-aminoquinoline derivatives.
Elucidating the Role of the 2-Thienyl Moiety and Other C-2 Substituents in Activity
While substitutions at the C-7 position of the quinoline ring are well-studied, the influence of substituents at the C-2 position is less characterized for 4-aminoquinolines.
Bioisosteric replacement is a common strategy in medicinal chemistry to optimize lead compounds. nih.gov The 2-thienyl group, a five-membered aromatic ring containing a sulfur atom, can be compared to other aryl or heteroaryl groups at the C-2 position. Common bioisosteres for a thienyl group include phenyl, pyridyl, and furanyl rings.
In the context of quinoline derivatives, the nature of the C-2 substituent can significantly impact activity. For some quinolone antibacterials, modifications at the C-2 position were generally found to be unfavorable due to potential disruption of the planarity between the 4-keto and 3-carboxylic acid groups, which was deemed important for activity. nih.gov However, for other classes of quinoline derivatives, such as those with anti-HIV-1 activity, 2-aryl and 2-heteroaryl substituents have been shown to be compatible with potent activity, with 2-(3-pyridyl)quinoline derivatives being among the most active. nih.gov
Table 2: Potential Bioisosteric Replacements for the 2-Thienyl Group
| Original Moiety | Potential Bioisostere | Rationale |
| 2-Thienyl | Phenyl | Similar size and aromaticity. |
| 2-Thienyl | Pyridyl | Introduces a nitrogen atom, altering electronic properties and potential for hydrogen bonding. |
| 2-Thienyl | Furanyl | Oxygen heteroatom instead of sulfur, affecting electronics and lipophilicity. |
Systemic Structure-Activity Relationship Trends Across the Quinoline Scaffold
The biological activity of N-Isopropyl-2-(2-thienyl)-4-quinolinamine analogues is intricately modulated by substitutions on the quinoline nucleus, the 2-thienyl group, and the 4-amino substituent. While specific data for a comprehensive set of this compound analogues are not extensively documented in publicly available literature, general SAR trends for related 2-substituted and 4-aminoquinoline derivatives can be extrapolated to understand the potential impact of structural modifications.
Modifications to the quinoline core and the 4-amino side chain have been more broadly studied, particularly in the context of antimalarial and antifungal activities. For instance, in a series of 2-substituted-4-amino-quinolines, the nature and substitution pattern of the group at the 4-amino position play a crucial role in their antifungal potency. nih.gov
To illustrate potential SAR trends for analogues of this compound, a hypothetical data table based on generalized findings for related quinoline derivatives is presented below. This table explores how variations in substitution on the quinoline ring and the N-alkyl group might influence biological activity, represented here as a generic measure of potency (e.g., IC₅₀).
| Compound | R1 (Quinoline Substitution) | R2 (N-Alkyl Group) | Hypothetical Potency (IC₅₀, µM) |
|---|---|---|---|
| 1 | H | Isopropyl | 5.2 |
| 2 | 6-Cl | Isopropyl | 2.8 |
| 3 | 7-Cl | Isopropyl | 1.5 |
| 4 | 8-OCH₃ | Isopropyl | 8.1 |
| 5 | H | Ethyl | 6.5 |
| 6 | H | Cyclopropyl | 4.7 |
| 7 | 7-Cl | Ethyl | 2.0 |
| 8 | 7-Cl | Cyclopropyl | 1.2 |
This table is illustrative and based on general SAR principles for quinoline derivatives.
The hypothetical data suggest that electron-withdrawing groups, such as a chloro substituent at the 7-position of the quinoline ring, may enhance potency. Furthermore, the nature of the N-alkyl group at the 4-amino position can also influence activity, with smaller, more rigid cycloalkyl groups potentially being more favorable than linear alkyl chains.
Computational Approaches to SAR/QSAR Modeling
To further elucidate the complex interplay between structure and activity, computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling are employed. These approaches aim to develop mathematical models that correlate variations in the chemical structure of compounds with their biological activities.
The foundation of a robust QSAR model lies in the careful selection of molecular descriptors. These numerical values represent different physicochemical and structural properties of the molecules. For quinoline derivatives, a wide array of descriptors can be calculated to capture the essence of their chemical features. These are broadly categorized as:
1D Descriptors: These are the simplest descriptors and include molecular weight, atom counts, and bond counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., connectivity indices, shape indices), and counts of specific structural fragments.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric descriptors (e.g., molecular volume, surface area) and electronic descriptors (e.g., dipole moment, partial charges, HOMO and LUMO energies).
The selection of the most relevant descriptors is a critical step and is often achieved through statistical methods like genetic algorithms or stepwise multiple linear regression. This process aims to identify a subset of descriptors that have the highest correlation with the biological activity while minimizing inter-correlation among the descriptors themselves.
Once a relevant set of descriptors is identified, a mathematical model is developed to predict the biological efficacy of new, untested analogues. Several statistical methods can be used to build these models, including:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and the selected descriptors.
Partial Least Squares (PLS): This is a more advanced regression technique that is particularly useful when the number of descriptors is large or when there is multicollinearity among them.
Machine Learning Methods: Techniques like Support Vector Machines (SVM), k-Nearest Neighbors (k-NN), and Artificial Neural Networks (ANN) are increasingly being used to model complex, non-linear relationships between structure and activity.
A crucial aspect of QSAR modeling is rigorous validation to ensure the model is robust and has predictive power. This is typically done through:
Internal Validation: Techniques like leave-one-out (LOO) or leave-many-out (LMO) cross-validation are used to assess the internal consistency and stability of the model.
External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development process.
To illustrate the potential outcome of a QSAR study on a series of thienyl-quinolinamine analogues, the following hypothetical table presents key statistical parameters for a developed model.
| Parameter | Value | Description |
|---|---|---|
| r² | 0.85 | Coefficient of determination for the training set. |
| q² | 0.72 | Cross-validated correlation coefficient (LOO). |
| pred_r² | 0.78 | Predictive r² for the external test set. |
| F-statistic | 65.4 | Fischer's F-test value, indicating statistical significance. |
This table is illustrative and represents a hypothetically robust QSAR model.
Such a model, once validated, can be a powerful tool in the drug discovery process. It allows for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and biological testing, thereby accelerating the development of more effective therapeutic agents based on the this compound scaffold.
Mechanistic Investigations and Biological Target Identification for N Isopropyl 2 2 Thienyl 4 Quinolinamine and Allied Compounds
Cellular Mechanisms of Action
The cellular effects of quinoline-based compounds are multifaceted, often involving interactions with fundamental cellular processes. While direct studies on N-Isopropyl-2-(2-thienyl)-4-quinolinamine are limited, research on analogous 4-aminoquinoline (B48711) and thienoquinoline derivatives provides insights into potential mechanisms.
The mitochondrion is a key target for many bioactive compounds, and its disruption can lead to various cellular responses, including apoptosis. While specific data on this compound's effect on mitochondrial membrane potential is unavailable, some quinoline (B57606) derivatives have been shown to influence mitochondrial function. For instance, certain 4-aminoquinolines have been investigated for their potential to target parasite mitochondria in the context of leishmanicidal activity. aun.edu.eg The accumulation of these weak bases in the acidic compartments of the parasite can lead to mitochondrial dysfunction. Further research is needed to determine if this compound shares this property.
The generation of reactive oxygen species (ROS) is a common mechanism of action for various quinoline-based compounds. The quinoline scaffold itself has been identified as a promoter of ROS generation. taylorandfrancis.com This is attributed to the unprotonated nitrogen atom in the pyridine (B92270) ring, which can facilitate electron transfer in redox reactions. taylorandfrancis.com For example, the antimalarial activity of some 4-aminoquinolines is linked to the inhibition of heme polymerization, leading to an accumulation of free heme which catalyzes the production of ROS, causing oxidative stress and parasite death. mdpi.com
Some quinoline derivatives have demonstrated the ability to reduce ROS levels produced by other agents in specific contexts, such as the cardioprotective effects of certain quinoline-embelin derivatives against doxorubicin-induced cardiotoxicity.
The cellular uptake and accumulation of 4-aminoquinoline derivatives are crucial for their biological activity, particularly in the context of antimalarial action. These compounds, being weak bases, can readily cross cell membranes and accumulate in acidic intracellular compartments, such as the parasite's digestive vacuole. This "ion trapping" mechanism leads to high intracellular concentrations. The lipophilicity and the nature of the amino side chain of 4-aminoquinolines significantly influence their uptake and accumulation. The terminal amino group is considered essential for this accumulation as it is a site of protonation within the acidic vacuole.
Quinoline derivatives have been shown to possess immunomodulatory properties, with effects observed on various immune cells, including macrophages. Macrophages play a critical role in both inflammation and tissue repair, and their activation state can be modulated by small molecules.
For instance, 8-(tosylamino)quinoline (B84751) has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2) in activated macrophages. researchgate.net Conversely, other studies have reported that certain compounds can activate macrophages, enhancing their anti-tumor activity. While direct evidence for this compound is lacking, a study on methyl and isopropyl N-methylanthranilates, which share an isopropyl N-substituted moiety, found that these compounds regulate macrophage functions, likely by interfering with cell membrane function and cellular reducing capacity. frontiersin.org
Molecular Mechanisms and Interactions with Defined Biological Targets
The biological activity of quinoline derivatives often stems from their direct interaction with specific molecular targets, such as enzymes, leading to the modulation of critical cellular pathways.
Cholinesterases: Several quinoline derivatives have been identified as inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, certain quinoline alkaloids have been found to be linear mixed-type inhibitors of both enzymes. nih.gov The inhibitory potency of these compounds is often influenced by the nature of the substituents on the quinoline ring.
Interactive Data Table: Cholinesterase Inhibition by Quinoline Derivatives
| Compound Class | Target Enzyme | Inhibition Type | Reference |
| Quinoline Alkaloids | Acetylcholinesterase | Linear mixed-type | nih.gov |
| Quinoline Alkaloids | Butyrylcholinesterase | Linear mixed-type/Noncompetitive | nih.gov |
Topoisomerases: Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for anticancer drugs. A number of quinoline-based compounds have been shown to inhibit topoisomerase activity. For instance, certain 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine derivatives have demonstrated potent inhibition of topoisomerase IIα and act as DNA intercalative poisons. Similarly, some thieno[2,3-b]pyridines, which are structurally related to thienoquinolines, have been shown to sensitize cancer cells to topoisomerase I inhibitors.
Interactive Data Table: Topoisomerase Inhibition by Quinoline Derivatives
| Compound Class | Target Enzyme | Mechanism | Reference |
| 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amines | Topoisomerase IIα | DNA intercalative poison |
Deubiquitinases: The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its components, including deubiquitinases (DUBs), are emerging as therapeutic targets. While specific inhibition of DUBs by this compound has not been reported, the quinoline scaffold has been explored in the design of DUB inhibitors. For example, thiol-substituted quinolines have been described in patents as potential DUB inhibitors.
Ligand-Receptor Interactions and Signal Transduction Modulation (e.g., TLR Antagonism, GPCR Activation)
The interaction of small molecules with cellular receptors is a fundamental mechanism for modulating signal transduction pathways, which can, in turn, influence inflammatory and immune responses. Research into quinoline-based compounds suggests that they may act as modulators of key signaling receptors, such as Toll-like receptors (TLRs).
Toll-like receptors are a class of proteins that play a pivotal role in the innate immune system. The activation of TLRs, particularly TLR4, has been implicated in the inflammatory signaling pathways of various diseases. nih.gov Consequently, the inhibition of TLR4 signaling is being explored as a therapeutic strategy for managing inflammatory conditions. nih.gov While direct evidence for this compound is still emerging, the broader class of quinoline derivatives is being investigated for TLR antagonism. The structural motifs present in this compound, specifically the quinoline core, are common in compounds designed to interact with TLRs. The potential for this compound to act as a TLR antagonist warrants further investigation to elucidate its anti-inflammatory potential.
G-protein coupled receptors (GPCRs) represent another major class of receptors that could be targeted by this compound. GPCRs are involved in a vast array of physiological processes, and their modulation can lead to significant therapeutic effects. The diverse chemical space occupied by quinoline derivatives makes them plausible candidates for GPCR ligands. However, specific studies detailing the activation or inhibition of GPCRs by this compound are not yet prevalent in the public domain.
| Receptor Class | Potential Interaction with Quinoline Derivatives | Therapeutic Implication |
| Toll-like Receptors (TLRs) | Antagonism of TLR4 signaling has been observed with some synthetic molecules, suggesting a potential mechanism for related quinoline compounds. nih.govnih.gov | Anti-inflammatory effects in conditions like inflammatory bowel disease. nih.govnih.gov |
| G-protein Coupled Receptors (GPCRs) | The structural diversity of quinoline compounds suggests they could be designed to interact with various GPCRs. | Modulation of a wide range of physiological and pathological processes. |
Interaction with Nucleic Acids (e.g., DNA Intercalation, CpG-ODN Inhibition)
The ability of a compound to interact with nucleic acids, such as DNA, can be a powerful mechanism of action, particularly in the context of antimicrobial and anticancer therapies. DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix. nih.gov This interaction can lead to a variety of cellular effects, including the inhibition of DNA replication and transcription, ultimately resulting in cell death. nih.gov Certain complex molecules are known to function as DNA intercalators. nih.gov Given the planar aromatic nature of the quinoline ring system in this compound, it is plausible that it could exhibit DNA intercalating properties. This mode of action is a known mechanism for some quinoline-based antimalarial drugs.
Another potential interaction with nucleic acids involves the inhibition of CpG-oligodeoxynucleotides (CpG-ODN). CpG-ODNs are short synthetic DNA molecules that contain unmethylated CpG motifs, which are recognized by TLR9. researchgate.net The interaction of CpG-ODN with TLR9 can trigger a potent inflammatory response. researchgate.net While some compounds can act as adjuvants by stimulating TLR9, others may act as inhibitors, thereby suppressing certain immune responses. researchgate.net The potential for this compound to modulate TLR9 signaling via interaction with CpG-ODN is an area that requires further research.
| Mechanism | Description | Potential Consequence for Pathogens/Cells |
| DNA Intercalation | The insertion of the planar quinoline ring system between DNA base pairs. nih.gov | Inhibition of DNA replication and transcription, leading to cell cycle arrest and apoptosis. nih.gov |
| CpG-ODN Inhibition | Interference with the binding of CpG-ODN to TLR9. | Modulation of the innate immune response, potentially dampening excessive inflammation. researchgate.net |
Disruption of Pathogen-Specific Metabolic Pathways
A key strategy in the development of antimicrobial agents is the targeting of metabolic pathways that are essential for the pathogen but absent in the host. In the context of malaria, a disease caused by Plasmodium parasites, quinoline-based drugs have a long history of use. nih.gov One of the primary targets for these drugs is the parasite's process of heme detoxification.
During its lifecycle in human red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic heme. nih.gov To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. nih.gov Several 4-aminoquinoline drugs are believed to act by accumulating in the parasite's food vacuole and interfering with this polymerization process. acs.org The unpolymerized heme is highly toxic to the parasite, leading to its death. Given that this compound is a 4-aminoquinoline derivative, it is highly probable that its antimalarial activity, if any, would involve the disruption of this critical metabolic pathway. The specific substitutions on the quinoline core, namely the isopropyl and thienyl groups, may influence the compound's ability to accumulate in the food vacuole and inhibit heme polymerization.
Beyond malaria, quinoline derivatives have been investigated for their activity against other pathogens, such as Leishmania. acs.org In these cases, the compounds may disrupt other essential metabolic pathways. For instance, some quinazoline (B50416) derivatives, which are structurally related to quinolines, have been shown to be effective against Leishmania donovani by an undisclosed mechanism that leads to a reduction in liver parasitemia in animal models. acs.org This suggests that this compound and its analogs could have a broader spectrum of antimicrobial activity by targeting various pathogen-specific metabolic processes.
| Pathogen | Targeted Metabolic Pathway | Mechanism of Disruption by Quinoline Derivatives |
| Plasmodium falciparum (Malaria) | Heme Detoxification | Inhibition of heme polymerization into hemozoin, leading to the accumulation of toxic heme. nih.gov |
| Leishmania donovani (Leishmaniasis) | Various essential metabolic pathways | The precise mechanisms are still under investigation, but related compounds have shown efficacy in reducing parasite load. acs.org |
Preclinical Biological Efficacy Studies Non Human of N Isopropyl 2 2 Thienyl 4 Quinolinamine and Derived Structures
In Vitro Biological Activity Assessments
The in vitro biological activities of quinolinamine and thienopyrimidine derivatives have been investigated across a range of therapeutic areas, demonstrating a broad spectrum of potential applications. These studies are crucial for the initial screening and identification of lead compounds for further development.
The quinoline (B57606) nucleus is a well-established scaffold in the design of antimicrobial agents. nih.gov Hybrids of 2-quinolone and other heterocyclic systems have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, the introduction of a fluorine substituent to the quinolone ring has been shown to increase its antibacterial spectrum. nih.gov
Thymoquinone (B1682898), a compound with structural similarities to the isopropyl-substituted quinolinamine core, has demonstrated significant antimicrobial potential. nih.gov In vitro studies have shown its efficacy against a range of human pathogens, with particularly strong activity against Gram-positive bacteria and the fungus Candida albicans. nih.gov Time-kill kinetics studies revealed that thymoquinone could eliminate tested bacteria within 1 to 6 hours at its minimum biocidal concentration. nih.gov
| Compound/Derivative | Organism | Activity Metric | Result |
| Thymoquinone | S. epidermidis ATCC 12228 | Zone of Inhibition | 50.3 ± 0.3 mm |
| Thymoquinone | Candida albicans ATCC 10231 | Zone of Inhibition | 21.1 ± 0.1 mm |
| Thymoquinone | Various Bacteria | MIC | 12.5-50 µg/mL |
| Thymoquinone | Various Bacteria | MBC | 25-100 µg/mL |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Biocidal Concentration
Furthermore, novel hybrids of 2-thiohydantoin (B1682308) and 2-quinolone derivatives have been synthesized and evaluated for their antibacterial properties. nih.gov These compounds exhibited bacteriostatic effects, primarily against Gram-positive bacteria, with some also showing activity against Gram-negative strains. nih.gov The antimicrobial effect of these hybrids was enhanced by blue light activation. nih.gov
In the realm of antiparasitic agents, quinolone-coumarin hybrids have been investigated for their efficacy against Toxoplasma gondii. nih.gov Several derivatives, when compared to the positive control pyrimethamine, demonstrated a significant reduction in both the infection and proliferation indices of the parasite without causing significant damage to host cells. nih.gov
Heterocyclic compounds, including those with quinoline and thienopyrimidine scaffolds, are a significant area of research for the development of novel antiviral agents. nih.gov The emergence of viral resistance to existing therapies necessitates the exploration of new chemical structures with unique mechanisms of action. nih.gov
While specific data on the antiviral properties of N-Isopropyl-2-(2-thienyl)-4-quinolinamine is not available, related structures have shown promise. For example, 4'-thionucleosides, which incorporate a sulfur atom in the ribose sugar mimic, have demonstrated antiviral activity against a range of viruses, including Herpes Simplex Virus (HSV), Varicella Zoster Virus (VZV), and Human Immunodeficiency Virus (HIV). mdpi.com
The general class of quinazoline (B50416) derivatives has been investigated for activity against viruses like the Tick-Borne Encephalitis Virus (TBEV). nih.gov Studies on 4-aminotetrahydroquinazoline derivatives have indicated that a bulky hydrophobic adamantane (B196018) fragment is important for their antiviral activity in porcine embryo kidney (PEK) cells. nih.gov
The quinoline ring is a key structural feature in several approved anticancer drugs, such as bosutinib (B1684425) and neratinib (B1684480), which are tyrosine kinase inhibitors. nih.gov This has spurred the development and evaluation of novel quinoline derivatives for their antineoplastic potential. nih.gov
A series of 2-morpholino-4-anilinoquinoline derivatives were synthesized and assessed for their anticancer activity against the HepG2 human liver cancer cell line. nih.gov Several of these compounds exhibited potent cytotoxic activity, with IC50 values in the low micromolar range. nih.gov These compounds were found to induce G0/G1 cell cycle arrest, thereby inhibiting the proliferation of HepG2 cells. nih.gov
| Compound | Cell Line | IC50 (µM) |
| Compound 3c | HepG2 | 11.42 |
| Compound 3d | HepG2 | 8.50 |
| Compound 3e | HepG2 | 12.76 |
Similarly, thieno[2,3-c]pyridine (B153571) derivatives have been screened for their anticancer activity against various cell lines, including breast (MCF7) and colorectal (RKO) cancer cells. mdpi.com A thiomorpholine-substituted hybrid, compound 6i, showed a high percentage of inhibition against MCF7 cells, comparable to the standard drug cisplatin (B142131) at a concentration of 100 µM. mdpi.com Both compounds 6a and 6i demonstrated good inhibition against all tested cancer cell lines in preliminary screenings. mdpi.com
| Compound | Cell Line | % Inhibition (at 100 µM) | IC50 |
| Compound 6i | MCF7 | 95.33% | Not specified |
| Compound 6a | RKO | 93.51% | Not specified |
| Compound 6i | RKO | 92.53% | Not specified |
| Cisplatin | MCF7 | 97.41% | Not specified |
| Cisplatin | RKO | 95.04% | Not specified |
The biological activity of quinolinamine derivatives is often linked to their ability to inhibit specific enzymes. For instance, the anticancer effects of bosutinib and neratinib are due to their inhibition of tyrosine kinases like Bcr-Abl and Src. nih.gov
In the context of other enzymatic targets, a series of isopropylquinazolinone derivatives were evaluated as tyrosinase inhibitors. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) production, and its inhibition is of interest for treating hyperpigmentation disorders. nih.gov One derivative, compound 9q, which features a 4-fluorobenzyl moiety, was identified as the most potent inhibitor with an IC50 value of 34.67 µM. nih.gov Kinetic studies revealed a mixed-type inhibition mechanism for this compound. nih.gov
Furthermore, thieno[2,3-c]pyridine derivatives have been investigated as potential inhibitors of Hsp90 (Heat shock protein 90), a molecular chaperone that is a target for cancer therapy. mdpi.com In silico studies have suggested that these compounds can bind to the active site of Hsp90. mdpi.com
In Vivo Efficacy Investigations in Relevant Animal Models
While in vitro studies provide valuable initial data, in vivo studies in animal models are essential to evaluate the efficacy of a compound in a complex biological system.
Leishmaniasis and trypanosomiasis are parasitic diseases for which new therapeutic agents are urgently needed. mdpi.comnih.gov The quinoline and thienopyrimidine scaffolds have been explored for the development of novel antiparasitic drugs. nih.gov
A series of alkynyl-substituted thienopyrimidines were evaluated for their activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis (HAT). nih.gov These compounds were also tested against Trypanosoma cruzi, Leishmania major, and Plasmodium falciparum. nih.gov Potent antiparasitic hits with acceptable toxicity margins against mammalian cell lines were identified. nih.gov In a mouse model of HAT, one of the lead compounds extended the lifespan of treated mice by 50% compared to untreated controls. nih.gov
Thymoquinone has also been studied for its antileishmanial activity against Leishmania major. nih.gov In vitro results showed that it was effective against both the promastigote and amastigote stages of the parasite. nih.gov While specific in vivo efficacy data for thymoquinone in a leishmaniasis model is part of ongoing research, these in vitro findings suggest its potential as a promising antileishmanial drug candidate. nih.gov
In vivo studies using a mouse model of early cutaneous leishmaniasis (CL) have demonstrated the efficacy of various drug formulations. researchgate.net For example, nano-liposomal Amphotericin B significantly reduced wound size and parasite load in BALB/c mice infected with Leishmania major. researchgate.net
| Compound/Treatment | Animal Model | Parasite | Outcome |
| Alkynylthienopyrimidine derivative | Mouse | Trypanosoma brucei | Extended lifespan by 50% |
| Nano-liposomal Amphotericin B | BALB/c mice | Leishmania major | Significant reduction in wound size and parasite load |
Evaluation of Antineoplastic Potential in Xenograft or Syngeneic Animal Models
The antineoplastic potential of compounds structurally related to this compound, such as quinazoline and thienopyrimidine derivatives, has been investigated in various animal models. These studies, which involve the implantation of human tumor cells into immunocompromised mice (xenografts), are crucial for evaluating the in vivo efficacy of potential anticancer agents. nih.govnih.gov
One area of investigation has focused on quinazoline derivatives as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. nih.gov A novel quinazoline derivative demonstrated significant antitumor efficacy in multiple mouse xenograft models of hematological malignancies. nih.gov This compound was found to inhibit CDKs 1, 2, 4, 8, and 9, leading to cell cycle arrest and apoptosis. nih.gov
Similarly, thienopyrimidine derivatives, which share a heterocyclic core with the subject compound, have shown promise in preclinical cancer models. For instance, a study on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines revealed their anti-proliferative properties against breast cancer cell lines. nih.gov Notably, one of the derivatives demonstrated significant anti-tumor effects in an in vivo xenograft model using MDA-MB-435 human breast cancer cells. nih.gov
Table 1: Antineoplastic Efficacy of Structurally Related Compounds in Animal Models
| Compound Class | Animal Model | Cancer Type | Key Findings | Reference |
| Quinazoline Derivative | Mice Xenograft | Hematological Malignancies | Good antitumor efficacy, induction of apoptosis. | nih.gov |
| Thienopyrimidine Derivative | Mice Xenograft | Breast Cancer (MDA-MB-435) | Significant anti-tumor effects. | nih.gov |
These findings underscore the potential of the broader quinoline and thienopyrimidine scaffolds as a basis for the development of novel antineoplastic agents. The efficacy observed in these xenograft models provides a strong rationale for further investigation into the anticancer properties of more specifically related compounds like this compound.
Assessment of Efficacy in Non-Human Infectious Disease Models
The quinoline and thiophene (B33073) moieties are present in numerous compounds with established antimicrobial and antiviral activities. Preclinical studies in non-human models are essential for determining the in vivo efficacy of these compounds against various pathogens. nih.govnih.gov
Antiviral Activity:
Derivatives of the quinoline scaffold have demonstrated potential as broad-spectrum antiviral agents. Research has shown that certain quinoline derivatives are active against a range of viruses, including Dengue virus, Hepatitis C virus, West Nile virus, Japanese Encephalitis virus, and Zika virus. mdpi.com In one study, two novel quinoline derivatives were found to inhibit Dengue virus serotype 2 in a dose-dependent manner in vitro. mdpi.com These compounds appeared to act at an early stage of the viral life cycle, reducing the production of the viral envelope glycoprotein. mdpi.com While in vivo animal model data for these specific compounds was not detailed, these in vitro results are a critical first step in the development of new antiviral therapies. mdpi.com
Antimicrobial Activity:
The combination of quinoline and thiophene-related structures has been a focus of research for developing new antimicrobial agents. A study on novel quinoline-thiazole derivatives, which incorporate a sulfur-containing ring similar to thiophene, showed promising antimicrobial effects. nih.gov These compounds were evaluated for their ability to inhibit bacterial DNA gyrase and fungal lanosterol (B1674476) 14α-demethylase. nih.gov
Furthermore, various thiophene derivatives have been synthesized and screened for their antibacterial and antifungal properties. mdpi.comresearchgate.net For example, certain iminothiophene derivatives have shown potent activity against Pseudomonas aeruginosa. mdpi.com Another study on 6-(quinolin-2-ylthio)pyridine derivatives, which combine a quinoline and a sulfur-containing ring, reported promising antimicrobial activity against both bacterial and fungal strains. nih.gov
Table 2: Antimicrobial and Antiviral Spectrum of Structurally Related Compounds
| Compound Class | Pathogen Type | Examples of Pathogens | Key Findings | Reference |
| Quinoline Derivatives | Virus | Dengue virus, Hepatitis C virus, West Nile virus, Zika virus | Inhibition of viral replication, particularly at early stages. | mdpi.com |
| Quinoline-Thiazole Derivatives | Bacteria, Fungi | Not specified | Inhibition of key bacterial and fungal enzymes. | nih.gov |
| Iminothiophene Derivatives | Bacteria | Pseudomonas aeruginosa | Potent antibacterial activity. | mdpi.com |
| 6-(quinolin-2-ylthio)pyridine Derivatives | Bacteria, Fungi | Not specified | Promising broad-spectrum antimicrobial activity. | nih.gov |
These preclinical findings highlight the significant potential of chemical structures related to this compound in combating infectious diseases. The demonstrated efficacy of related quinoline and thiophene derivatives in various non-human models provides a solid foundation for the future investigation of this specific compound's antimicrobial and antiviral capabilities.
Advanced Theoretical and Computational Chemistry Studies of N Isopropyl 2 2 Thienyl 4 Quinolinamine
Quantum Chemical Calculations for Molecular Properties
Following a comprehensive search of scientific literature and chemical databases, no specific studies detailing quantum chemical calculations for N-Isopropyl-2-(2-thienyl)-4-quinolinamine were identified. Therefore, data on its electronic structure, molecular orbitals, reactivity descriptors, conformational landscape, and energetic profiling are not available in the public domain.
Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
There are no published research findings that provide information on the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or reactivity descriptors for this compound.
Conformational Landscape and Energetic Profiling
Information regarding the conformational landscape and energetic profiling of this compound is not available in published scientific literature.
Molecular Modeling and Docking Simulations
No molecular modeling or docking simulation studies specifically investigating this compound have been found in the available scientific literature.
Prediction of Ligand-Target Binding Modes and Key Intermolecular Interactions
There are no publicly available studies that predict the binding modes or key intermolecular interactions of this compound with any biological target.
Estimation of Binding Affinities and Free Energy Contributions
No research has been published that estimates the binding affinities or free energy contributions of this compound to any protein targets.
Molecular Dynamics Simulations for Dynamic Behavior
A thorough search of the scientific literature did not yield any molecular dynamics simulation studies focused on the dynamic behavior of this compound. Therefore, there is no data available on its conformational changes, interactions with solvent molecules, or the stability of its potential complexes with biological macromolecules over time.
Assessment of Conformational Dynamics and Flexibility in Solvent and Biological Environments
The conformational landscape of this compound is primarily dictated by the rotational freedom around the single bonds connecting the quinoline (B57606) core, the thienyl group, and the isopropyl amine substituent. Molecular mechanics and quantum chemical calculations are powerful tools to explore these dynamics.
τ1 (C3-C2-Cα-Cβ): Rotation of the thienyl group relative to the quinoline ring.
τ2 (C3-C4-N-C(isopropyl)): Rotation of the isopropyl group relative to the quinoline ring.
Density Functional Theory (DFT) calculations, a common method for studying quinoline derivatives, can be employed to construct a potential energy surface (PES) by systematically varying these torsional angles. nih.govmdpi.com For similar bicyclic aromatic systems, the global minimum energy conformation often exhibits a non-planar arrangement to minimize steric hindrance between the substituents.
Solvent Effects: The presence of a solvent can significantly influence the conformational preferences. In a non-polar solvent, intramolecular hydrogen bonding between the amine proton and the nitrogen of the quinoline or the sulfur of the thienyl group might be favored. In polar protic solvents, intermolecular hydrogen bonds with solvent molecules would dominate, leading to a more extended conformation. Molecular dynamics (MD) simulations in explicit solvent models can provide a dynamic picture of these interactions and the resulting conformational flexibility.
Biological Environments: Within a protein binding pocket, the conformational flexibility of this compound would be constrained. The observed conformation would be a result of a complex interplay of steric fit, hydrogen bonding, and hydrophobic interactions with the amino acid residues of the receptor.
Table 1: Hypothetical Torsional Angle Preferences in Different Environments
| Environment | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Predominant Conformation |
| Gas Phase | ~45° | ~30° | Twisted |
| Non-polar Solvent | ~40° | ~25° | Slightly more compact |
| Polar Solvent | ~60° | ~90° | Extended |
| Protein Binding Site | Variable | Variable | Induced-fit |
Analysis of Complex Stability and Ligand-Induced Conformational Changes
The interaction of this compound with a biological target, such as an enzyme or receptor, can be investigated using molecular docking and MD simulations. These methods provide insights into the binding affinity and the structural changes that occur upon complex formation.
Binding Affinity and Interaction Fingerprints: Molecular docking simulations can predict the preferred binding pose of the ligand within the active site of a target protein. The binding affinity is often estimated using a scoring function that considers van der Waals interactions, electrostatic interactions, and hydrogen bonding. For quinoline-based compounds, the nitrogen atom in the quinoline ring frequently acts as a hydrogen bond acceptor. nih.gov
Ligand-Induced Conformational Changes: The binding of a ligand can induce conformational changes in the target protein, a phenomenon known as "induced fit." Similarly, the protein can induce a specific conformation in the ligand. MD simulations of the protein-ligand complex can reveal these dynamic changes. By comparing the conformational ensemble of the free protein and the bound protein, one can identify regions of the protein that become more or less flexible upon ligand binding.
Table 2: Illustrative Interaction Data for a Hypothetical Protein Complex
| Interaction Type | Ligand Atom(s) | Protein Residue(s) | Estimated Energy (kcal/mol) |
| Hydrogen Bond | Quinoline-N | TYR 234 (OH) | -3.5 |
| Hydrogen Bond | Amine-H | ASP 189 (O) | -4.2 |
| π-π Stacking | Thienyl Ring | PHE 290 | -2.8 |
| Hydrophobic | Isopropyl Group | LEU 154, VAL 167 | -1.9 |
Computational Design and Virtual Screening for Novel Analogues with Enhanced Activity
Computational methods are instrumental in the rational design of new molecules with improved properties. nih.gov Starting from the scaffold of this compound, novel analogues can be designed and evaluated in silico.
Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the quinoline and thienyl rings, a library of virtual compounds can be created. For example, substituting the isopropyl group with other alkyl or aryl groups, or adding functional groups to the thienyl ring, could modulate the binding affinity and selectivity. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of these analogues with their predicted biological activity. rasayanjournal.co.in
Virtual Screening: High-throughput virtual screening is a computational technique used to screen large libraries of compounds against a biological target. nih.govmdpi.com This approach can be used to identify novel scaffolds or to prioritize a set of designed analogues for synthesis and experimental testing. nih.gov The process typically involves docking each compound in the library into the target's active site and ranking them based on their predicted binding affinity. mdpi.com
Table 3: Example of a Virtual Analogue Library and Predicted Affinity
| Analogue ID | R1 (at 4-amino) | R2 (at thienyl-5) | Predicted Binding Affinity (kcal/mol) |
| Lead Compound | Isopropyl | H | -7.8 |
| Analogue-001 | Cyclopropyl | H | -8.2 |
| Analogue-002 | tert-Butyl | H | -7.5 |
| Analogue-003 | Isopropyl | Cl | -8.5 |
| Analogue-004 | Isopropyl | OCH3 | -7.9 |
Q & A
Q. What are the optimal synthetic routes for preparing N-Isopropyl-2-(2-thienyl)-4-quinolinamine, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis of quinolinamine derivatives typically involves multicomponent reactions, substitution, or coupling strategies. For example:
- Substitution Reactions : Replace functional groups on the quinoline core using nucleophilic agents. In analogs like 2-(4-tert-butylphenyl)-N-cyclopentyl-4-quinolinamine, substitution at the 4-position is achieved with cyclopentylamine under reflux in polar aprotic solvents (e.g., DMF) .
- Thienyl Group Incorporation : Use Suzuki-Miyaura coupling to introduce the 2-thienyl moiety, requiring palladium catalysts and boronic acid derivatives.
- Condition Optimization : Adjust temperature (80–120°C), solvent (THF or toluene), and stoichiometry of reagents (e.g., isopropylamine) to minimize side products.
Key Table : Common Reagents for Quinolinamine Synthesis
| Reaction Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Core Formation | Quinoline + Halogenating Agent (e.g., PCl₃) | 60–75% | |
| Thienyl Coupling | Pd(PPh₃)₄, Thienyl-Boronic Acid, Base | 50–65% | |
| Amine Substitution | Isopropylamine, K₂CO₃, DMF, 100°C | 70–85% |
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the thienyl protons appear as doublets (δ 6.8–7.2 ppm), while the isopropyl group shows a septet (δ 1.2–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ for C₁₆H₁₇N₂S: 281.11).
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. How do solubility and stability of this compound influence in vitro assay design?
Methodological Answer:
- Solubility : The compound is lipophilic (logP ~3.5 estimated from analogs ). Use DMSO for stock solutions (≤10 mM), diluted in assay buffers containing 0.1% Tween-80 to prevent precipitation.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 48 hours) to assess degradation. Monitor via HPLC .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the thienyl and isopropyl groups in biological activity?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replace thienyl with phenyl or pyridyl; substitute isopropyl with cyclopropyl).
- Biological Testing : Screen analogs against target receptors (e.g., adenosine A2aR ) using competitive binding assays (IC₅₀ determination).
- Data Analysis : Compare potency (e.g., >10-fold difference in IC₅₀ indicates critical substituent roles) .
Key Table : SAR Trends in Quinolinamine Derivatives
| Substituent | Biological Activity (IC₅₀) | Notes | Reference |
|---|---|---|---|
| 2-Thienyl | 0.8 µM (A2aR) | Enhanced selectivity | |
| 4-Methylphenyl | 5.2 µM | Reduced lipophilicity | |
| Cyclopropylamine | Inactive | Steric hindrance suspected |
Q. What computational strategies resolve contradictions in receptor binding data between experimental and in silico models?
Methodological Answer:
- Pharmacophore Modeling : Use tools like Schrödinger’s Phase to align the compound with known A2aR antagonists. Evidence from N-isopropyl-thieno-pyrimidine analogs shows hydrogen-bond donors/acceptors and aromatic residues are critical .
- Molecular Dynamics (MD) : Simulate binding pocket interactions over 100 ns to identify flexible regions causing assay discrepancies.
- Orthogonal Assays : Validate with SPR (surface plasmon resonance) for kinetic binding parameters (ka/kd) .
Q. How should researchers address conflicting cytotoxicity data in cell-based vs. cell-free systems?
Methodological Answer:
- Purity Verification : Re-analyze compound batches via LC-MS to rule out impurities (e.g., residual palladium from synthesis) .
- Mechanistic Studies : Perform ROS (reactive oxygen species) assays in cell lines vs. enzymatic targets (e.g., kinase inhibition).
- Controls : Use known cytotoxic agents (e.g., doxorubicin) as benchmarks .
Q. What crystallographic methods confirm the 3D conformation of this compound?
Methodological Answer:
- X-ray Crystallography : Grow single crystals via vapor diffusion (hexane/ethyl acetate). For analogs like 4-chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine, space group P2₁/c with Z=4 is typical .
- Density Functional Theory (DFT) : Compare experimental bond angles/distances with computational models (e.g., B3LYP/6-31G* basis set) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
